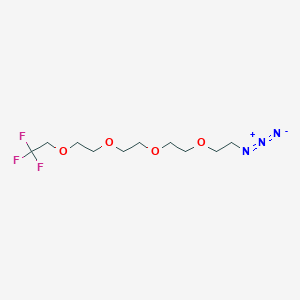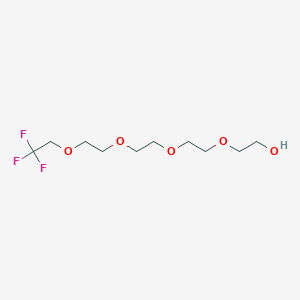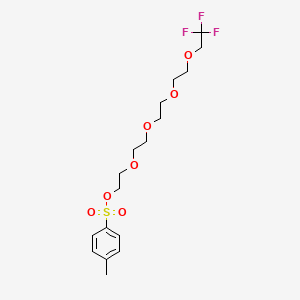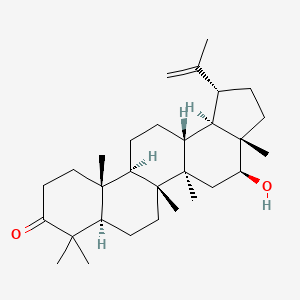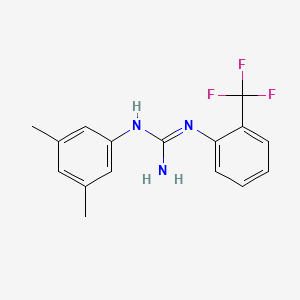
4-oxo-27-TBDMS Withaferin A
Übersicht
Beschreibung
4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A, which is known for its anticancer activity. This compound has shown cytotoxicity towards A2780 ovarian cancer cells, making it a promising candidate for cancer research .
Wissenschaftliche Forschungsanwendungen
4-Oxo-27-TBDMS Withaferin A hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: Als Modellverbindung für die Untersuchung von steroidalen Lactonen und deren Derivaten verwendet.
Biologie: Untersucht wegen seiner zytotoxischen Wirkung auf Krebszellen, insbesondere Eierstockkrebszellen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit zellulären Signalwegen, die den Zelltod und die Zellproliferation regulieren. Es induziert die DNA-Fragmentierung und Apoptose in Krebszellen, hauptsächlich durch die Bildung reaktiver Sauerstoffspezies (ROS) und die Aktivierung apoptotischer Signalwege . Die molekularen Ziele umfassen verschiedene Proteine, die an der Zellzyklusregulation und Apoptose beteiligt sind.
Wirkmechanismus
Target of Action
4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A . It has been found to be cytotoxic to A2780 ovarian cancer cells . . This suggests that the compound’s primary targets are likely to be specific to the A2780 ovarian cancer cells.
Mode of Action
It is known to induce dna fragmentation in a2780 cells . This suggests that the compound interacts with its targets in a way that leads to DNA damage, which can result in cell death.
Pharmacokinetics
Its solubility in dmf and dmso suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the induction of DNA fragmentation in A2780 ovarian cancer cells . This leads to cell death, which can inhibit the growth of the cancer.
Biochemische Analyse
Biochemical Properties
4-oxo-27-TBDMS Withaferin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its anticancer activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is selective for A2780 cells over non-cancerous ARPE19 cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple cell proliferation and apoptosis pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Oxo-27-TBDMS Withaferin A beinhaltet die Modifikation von Withaferin ADie Reaktionsbedingungen umfassen typischerweise die Verwendung von Reagenzien wie tert-Butyldimethylsilylchlorid und einer Base wie Imidazol in einem organischen Lösungsmittel .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz eine großtechnische Synthese unter Verwendung der gleichen Synthesewege umfassen. Die Optimierung der Reaktionsbedingungen und Reinigungsprozesse wäre für die industrielle Produktion entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Oxo-27-TBDMS Withaferin A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Einführung der 4-Oxo-Gruppe ist ein Beispiel für eine Oxidationsreaktion.
Substitution: Der Schutz der 27-Hydroxygruppe mit einer TBDMS-Gruppe ist eine Substitutionsreaktion.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Pyridiniumchlorchromat (PCC) oder Dess-Martin-Periodinan können für die Oxidation verwendet werden.
Substitution: TBDMS-Chlorid und Imidazol in einem organischen Lösungsmittel werden häufig zum Schutz von Hydroxylgruppen verwendet.
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist this compound selbst, das durch das Vorhandensein der 4-Oxo-Gruppe und der TBDMS-geschützten 27-Hydroxygruppe gekennzeichnet ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Withaferin A: Die Stammverbindung, bekannt für ihre breit gefächerte Antikrebsaktivität.
4-Oxo Withaferin A: Ein weiteres Derivat mit ähnlichen Antikrebswirkungen, jedoch ohne den TBDMS-Schutz.
Einzigartigkeit
4-Oxo-27-TBDMS Withaferin A ist aufgrund des Vorhandenseins sowohl der 4-Oxo-Gruppe als auch der TBDMS-geschützten 27-Hydroxygruppe einzigartig. Diese Modifikation erhöht seine Stabilität und Selektivität gegenüber bestimmten Krebszelllinien, was es zu einer wertvollen Verbindung für die Forschung zur zielgerichteten Krebstherapie macht .
Eigenschaften
IUPAC Name |
(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWFBNOFUAHADD-VTYRCZOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
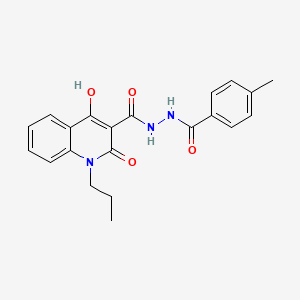


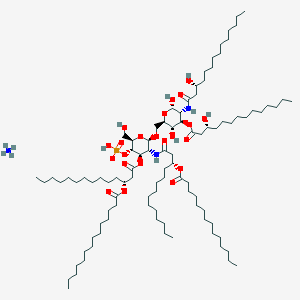
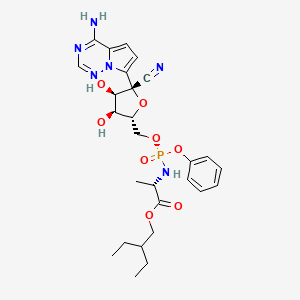
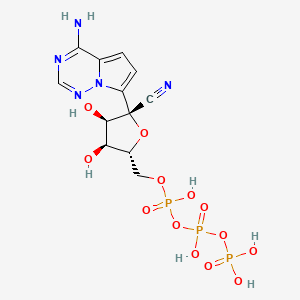
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
